1-Ethyl-3-phenyl-2-thiourea
Overview
Description
1-Ethyl-3-phenyl-2-thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea. This compound has garnered attention due to its diverse applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
1-Ethyl-3-phenyl-2-thiourea, also known as 1-Ethyl-3-phenylthiourea, is a derivative of thiourea . Thiourea and its derivatives have been found to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .
Mode of Action
Thiourea derivatives have been found to interact with various biological targets due to their versatile structure
Biochemical Pathways
Thiourea derivatives have been found to affect various biochemical pathways due to their diverse biological applications
Result of Action
Thiourea derivatives have been found to have diverse biological applications, suggesting that they may have various molecular and cellular effects .
Action Environment
It’s important to note that environmental factors can significantly influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-phenylthiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme aldose reductase, where 1-Ethyl-3-phenylthiourea acts as an inhibitor. This inhibition is crucial in the context of diabetic complications, as aldose reductase is involved in the polyol pathway, which is implicated in the development of diabetic neuropathy and retinopathy . Additionally, 1-Ethyl-3-phenylthiourea has been shown to interact with α-amylase and α-glycosidase, enzymes involved in carbohydrate metabolism, thereby influencing glucose levels in the body .
Cellular Effects
1-Ethyl-3-phenylthiourea affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. By inhibiting aldose reductase, 1-Ethyl-3-phenylthiourea reduces the accumulation of sorbitol in cells, which can prevent osmotic stress and cellular damage . Furthermore, this compound has been shown to modulate gene expression related to antioxidant defenses, thereby enhancing cellular resilience against oxidative damage . In terms of cellular metabolism, 1-Ethyl-3-phenylthiourea affects the glycolytic pathway by inhibiting enzymes like α-amylase and α-glycosidase, leading to altered glucose metabolism .
Molecular Mechanism
The molecular mechanism of 1-Ethyl-3-phenylthiourea involves its binding interactions with specific biomolecules. The compound binds to the active site of aldose reductase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the reduction of glucose to sorbitol, thereby mitigating the adverse effects associated with sorbitol accumulation. Additionally, 1-Ethyl-3-phenylthiourea interacts with α-amylase and α-glycosidase through competitive inhibition, where it competes with the substrate for binding to the enzyme’s active site . This competitive inhibition reduces the breakdown of carbohydrates, thereby influencing glucose levels in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-phenylthiourea have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 1-Ethyl-3-phenylthiourea maintains its inhibitory effects on aldose reductase and other enzymes, suggesting sustained biochemical activity . Prolonged exposure to 1-Ethyl-3-phenylthiourea can lead to adaptive cellular responses, such as upregulation of alternative metabolic pathways to compensate for enzyme inhibition .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-phenylthiourea vary with different dosages in animal models. At low doses, the compound effectively inhibits aldose reductase and modulates glucose metabolism without causing significant adverse effects . At higher doses, 1-Ethyl-3-phenylthiourea can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s interaction with other cellular targets and the disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range elicits the desired biochemical effects without causing toxicity .
Metabolic Pathways
1-Ethyl-3-phenylthiourea is involved in several metabolic pathways. It primarily affects the polyol pathway by inhibiting aldose reductase, thereby reducing the conversion of glucose to sorbitol . This inhibition has downstream effects on other metabolic pathways, including the glycolytic pathway and the pentose phosphate pathway . Additionally, 1-Ethyl-3-phenylthiourea interacts with enzymes involved in carbohydrate metabolism, such as α-amylase and α-glycosidase, influencing the breakdown and absorption of carbohydrates . These interactions can alter metabolic flux and metabolite levels, impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 1-Ethyl-3-phenylthiourea is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to bind to serum albumin, facilitating its transport in the bloodstream . Additionally, 1-Ethyl-3-phenylthiourea can interact with membrane transporters, enabling its uptake into cells . Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of 1-Ethyl-3-phenylthiourea within tissues is influenced by factors such as tissue perfusion and the presence of specific binding proteins .
Subcellular Localization
The subcellular localization of 1-Ethyl-3-phenylthiourea is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes such as aldose reductase . Additionally, 1-Ethyl-3-phenylthiourea can localize to the mitochondria, where it may influence mitochondrial function and oxidative stress responses . The localization of 1-Ethyl-3-phenylthiourea is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action . These localization mechanisms ensure that 1-Ethyl-3-phenylthiourea exerts its effects in the appropriate cellular compartments .
Preparation Methods
1-Ethyl-3-phenyl-2-thiourea can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with phenyl isothiocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as ethanol or ethyl acetate, yielding the desired thiourea derivative . Industrial production methods often employ similar reaction conditions but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-Ethyl-3-phenyl-2-thiourea has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and organosulfur compounds.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
1-Ethyl-3-phenyl-2-thiourea can be compared with other thiourea derivatives such as:
1-Phenylthiourea: Similar in structure but lacks the ethyl group, leading to different reactivity and applications.
1-Methyl-3-phenylthiourea: Contains a methyl group instead of an ethyl group, affecting its chemical properties and biological activity.
1-Cyclohexyl-3-phenylthiourea: The cyclohexyl group introduces steric hindrance, influencing its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-ethyl-3-phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-2-10-9(12)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROCFDLTBPBLFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062618 | |
Record name | Thiourea, N-ethyl-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2741-06-2 | |
Record name | N-Ethyl-N'-phenylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-3-phenylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiourea, N-ethyl-N'-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiourea, N-ethyl-N'-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-phenylthiocarbamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Ethyl-N′-phenylthiourea | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q657A7HR2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-ethyl-3-phenylthiourea interact with metal ions like Palladium(II) to form complexes, and what are the resulting structural characteristics?
A1: 1-Ethyl-3-phenylthiourea acts as a neutral, bidentate ligand, coordinating to Palladium(II) through both the sulfur atom of the thiourea moiety and the nitrogen atom of the phenyl-substituted amine group [, ]. This coordination forms a four-membered chelate ring with the metal center. The resulting Palladium(II) complexes exhibit a square planar geometry, a common characteristic of Pd(II) complexes due to the d8 electronic configuration of the metal ion [, ].
Q2: What spectroscopic techniques were used to characterize the Palladium(II) complexes containing 1-ethyl-3-phenylthiourea, and what information do they provide about the complexes' structure?
A2: The research papers utilized various spectroscopic techniques to characterize the synthesized complexes, including:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the coordination mode of 1-ethyl-3-phenylthiourea by analyzing shifts in characteristic vibrational frequencies upon complexation. For instance, shifts in the C=S and N-H stretching vibrations provide evidence for the involvement of the sulfur and nitrogen atoms in coordination with Palladium(II) [, ].
- UV-Vis Spectroscopy: This technique helps to study the electronic transitions within the complexes. Observing characteristic absorption bands can provide information about the ligand field strength and the oxidation state of the metal ion [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.